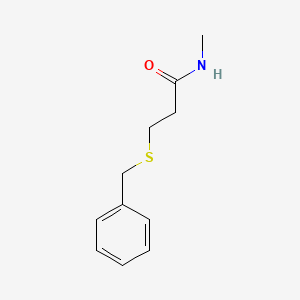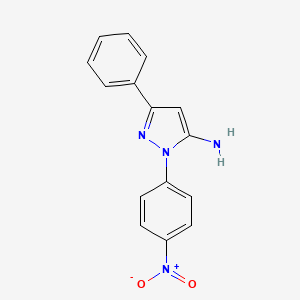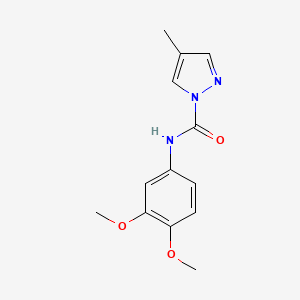
(4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine, also known as MNTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNTA is a heterocyclic compound that contains a thienyl ring and an amine group, and it has been synthesized through different methods.
作用機序
The mechanism of action of (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine is not fully understood. However, studies have shown that (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine has also been shown to interact with metal ions, leading to the formation of metal complexes that exhibit fluorescence.
Biochemical and Physiological Effects
Studies have shown that (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine can exhibit cytotoxicity against cancer cells, including lung cancer and breast cancer cells. (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the process of programmed cell death. In addition, (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine has been shown to exhibit fluorescence in the presence of metal ions, making it a potential tool for the detection of metal ions in biological and environmental samples.
実験室実験の利点と制限
(4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine can also be used as a building block for the synthesis of other compounds. However, (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine. One direction is to investigate the potential of (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine as a fluorescent probe for the detection of metal ions in biological and environmental samples. Another direction is to study the potential of (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine as a building block for the synthesis of other compounds with potential applications in medicinal chemistry and material science. Further studies are also needed to fully understand the mechanism of action of (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine and its potential applications in cancer treatment.
合成法
(4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine can be synthesized through different methods, including the reaction of 4-methylphenylamine with 4-nitro-2,5-dihydrothiophene-1,1-dioxide in the presence of a catalyst. Another method involves the reaction of 4-methylphenylamine with 4-nitrothiophene-1,1-dioxide in the presence of a base. The synthesized (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine can be purified through recrystallization or column chromatography.
科学的研究の応用
(4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine has also been studied for its potential application as a fluorescent probe for the detection of metal ions. In organic synthesis, (4-methylphenyl)(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine has been used as a building block for the synthesis of other compounds.
特性
IUPAC Name |
N-(4-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-8-2-4-9(5-3-8)12-10-6-18(16,17)7-11(10)13(14)15/h2-5,12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDMQRNUPSPGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(CS(=O)(=O)C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5816282.png)

![ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5816307.png)


![2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5816323.png)

![1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5816351.png)
